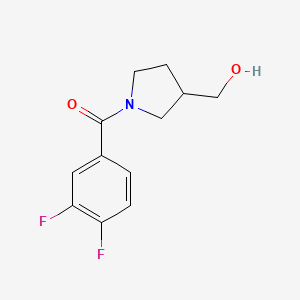
(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
説明
(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, with the CAS number 1455696-19-1, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating enzyme activity and receptor functions.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related structures have shown inhibition of cyclooxygenase and lipoxygenase pathways, which are crucial in mediating inflammatory responses .
In a comparative study involving various compounds:
- IC50 Values : The inhibition concentration for related compounds was found to be in the range of 0.1 to 1.1 µM for cyclooxygenase and lipoxygenase activities .
Anticancer Potential
The compound has been evaluated for its anticancer properties. A study demonstrated that derivatives of pyrrolidine structures can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival .
| Compound | Type | IC50 (µM) |
|---|---|---|
| L-651896 | Anti-inflammatory | 0.1 |
| Pyrrolidine derivative | Anticancer | Varies |
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. This is hypothesized due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Research Findings
Recent investigations into the compound's biological profile have revealed:
- Cytotoxicity : Relatively low cytotoxicity across various cell lines makes it a promising candidate for further drug development.
- Selectivity : The compound exhibits selective inhibition of certain enzymes involved in inflammatory processes without affecting others significantly, suggesting a targeted therapeutic potential .
科学的研究の応用
The biological activity of (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is primarily attributed to its ability to interact with various proteins and enzymes. This interaction can modulate enzyme activity and receptor functions, which is critical in the development of therapeutic agents.
Pharmacological Research
The compound has been investigated for its potential in treating various conditions, including:
- Neurological Disorders : Its ability to interact with neurotransmitter systems makes it a candidate for research into treatments for conditions like schizophrenia and depression.
- Metabolic Disorders : Preliminary studies suggest that it may have implications in managing metabolic syndromes due to its effects on insulin sensitivity and glucose metabolism.
Antimicrobial Activity
Research has indicated that derivatives of this compound may exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, suggesting potential applications in developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 62.5 µg/mL | |
| S. aureus | 78.12 µg/mL | |
| E. faecalis | 78.12 µg/mL |
Anticancer Research
In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
- HeLa Cells : Significant inhibition of cell growth was observed.
- A549 Cells : The compound showed promising results in reducing viability.
These findings indicate that this compound could be further explored as a potential anticancer agent.
Study on Antimicrobial Properties
A recent study explored the antibacterial activity of compounds similar to this compound against resistant strains of Staphylococcus aureus. The results confirmed significant effectiveness against methicillin-resistant strains through in vitro assays.
Cytotoxicity Assessment
Research assessing the cytotoxic effects of phenolic compounds revealed that derivatives like this compound exhibited significant inhibition of cell growth in cancer cell lines using MTT assays to determine cell viability post-treatment.
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-9(5-11(10)14)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYIXWLNBWISMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















